![molecular formula C9H12ClNO2 B2385948 3-(4-Aminophenyl)propanoic acid;hydrochloride CAS No. 56363-82-7](/img/structure/B2385948.png)
3-(4-Aminophenyl)propanoic acid;hydrochloride
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Overview
Description
3-(4-Aminophenyl)propanoic acid, also known as 3-(4-Aminophenyl)propionic acid, is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It has a molecular weight of 165.19 .
Molecular Structure Analysis
The molecular structure of 3-(4-Aminophenyl)propanoic acid is represented by the SMILES stringNc1ccc(CCC(O)=O)cc1
. This indicates that the molecule consists of an amino group (NH2) attached to a phenyl group (C6H4), which is further connected to a propionic acid group (CH2CH2CO2H) . Physical And Chemical Properties Analysis
3-(4-Aminophenyl)propanoic acid is a solid substance . It has a melting point of 133-137 °C .Scientific Research Applications
- Findings : While some derivatives exhibit favorable antibacterial activity (e.g., against Acinetobacter baumannii), further studies are needed to understand its full potential .
Antibacterial Activity Research
Chemical Synthesis and Derivatives
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(4-aminophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLZZLFEIDRQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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